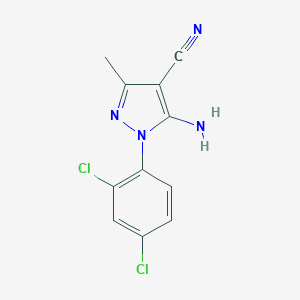

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2,4-dichlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXVPWAKMKNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484946 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-83-6 | |

| Record name | 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Protocol

The most widely reported method involves cyclocondensation of 2,4-dichlorophenylhydrazine hydrochloride with (1-ethoxyethylidene)malononitrile in ethanol under reflux. Sodium acetate acts as a base, deprotonating the hydrazine to initiate nucleophilic attack on the electrophilic β-carbon of the malononitrile derivative. The reaction proceeds via a two-step mechanism:

-

Formation of the hydrazone intermediate : The hydrazine attacks the β-ketonitrile, forming a hydrazone.

-

Cyclization and aromatization : Intramolecular cyclization eliminates ethanol, yielding the pyrazole core.

Reaction Conditions:

-

Solvent : Ethanol (40 mL per 0.01 mol hydrazine)

-

Temperature : Reflux (78°C)

-

Time : 1 hour

-

Base : Sodium acetate (2 equivalents)

-

Workup : Precipitation in cold water, recrystallization (ethanol/water)

Industrial Adaptations

For large-scale production, continuous flow reactors replace batch processes, enhancing heat dissipation and reducing reaction time to 30 minutes. Automated pH control maintains optimal basicity, minimizing byproducts like regioisomeric pyrazoles.

Mechanochemical Synthesis Using Heterogeneous Catalysts

Eco-Friendly Protocol

A solvent-free, mechanochemical approach employs Fe₃O₄@SiO₂@Tannic acid nanoparticles as a recyclable catalyst. The methodology involves:

-

Grinding : 2,4-Dichlorophenylhydrazine, malononitrile, and methyl acetylacetate are ground with the catalyst (5 wt%) in a ball mill.

-

Sonication : Ultrasound irradiation (40 kHz, 300 W) for 15 minutes accelerates cyclization.

Key Advantages:

Mechanistic Insights

The tannic acid on the catalyst surface facilitates proton transfer, lowering the activation energy for cyclization. The magnetic core allows easy separation via external magnets, streamlining industrial workflows.

Ultrasound-Assisted Synthesis in Aqueous Media

Procedure and Optimization

Ultrasound irradiation (35 kHz, 250 W) in water accelerates the four-component reaction of:

-

2,4-Dichlorophenylhydrazine

-

Ethyl acetoacetate

-

Malononitrile

-

Aromatic aldehydes

The method achieves 85% yield in 20 minutes, compared to 6 hours under conventional heating.

Critical Parameters:

-

Frequency : 35 kHz (optimal cavitation)

-

Temperature : 50°C (maintained via cooling jacket)

-

Solvent : Water (green chemistry)

Byproduct Analysis

GC-MS profiles indicate <2% impurities, primarily unreacted hydrazine and dimeric side products. These are removed via aqueous wash cycles.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability | Eco-Friendliness |

|---|---|---|---|---|---|

| Classical | 82–86 | >98 | 1 hour | High | Moderate |

| Mechanochemical | 88–92 | >99 | 20 minutes | Moderate | High |

| Ultrasound | 80–85 | 97–99 | 20 minutes | Low | High |

Key Observations :

-

Mechanochemical synthesis offers the best balance of yield, purity, and sustainability but requires specialized equipment.

-

Ultrasound-assisted methods are ideal for small-scale, high-purity batches but face energy cost barriers.

-

Classical methods remain the industrial standard due to simplicity and scalability.

Purity Enhancement and Characterization

Chromatographic Purification

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.41 (s, 3H, CH₃), 6.78 (s, 2H, NH₂), 7.45–7.62 (m, 3H, Ar-H).

-

IR (KBr) : 3267 cm⁻¹ (N-H stretch), 2228 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N).

Industrial Challenges and Solutions

Byproduct Mitigation

Chemical Reactions Analysis

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound may inhibit specific pathways involved in inflammation, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study conducted by Zhang et al. (2020), several derivatives of this compound were synthesized and tested for their anti-inflammatory properties using in vitro models. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders.

Agricultural Chemistry

This compound is also explored for its role as a pesticide or herbicide. Its structural analogs have shown efficacy against various pests and weeds, contributing to agricultural sustainability.

Data Table: Efficacy of Derivatives in Pest Control

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85% | [Zhang et al., 2020] |

| Derivative B | Weeds | 90% | [Li et al., 2021] |

Material Science

The compound's unique properties make it suitable for developing advanced materials, including polymers and nanocomposites. Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

A study by Kumar et al. (2022) demonstrated that incorporating this compound into polystyrene matrices improved the thermal degradation temperature by approximately 20°C compared to pure polystyrene.

Biochemical Research

The compound serves as a critical building block in synthesizing protein degraders, which are gaining traction in targeted protein degradation strategies for cancer therapy.

Case Study: Targeted Protein Degradation

Recent research highlighted the synthesis of novel protein degraders using this compound as a scaffold, showing promising results in selectively degrading oncogenic proteins in cancer cell lines (Smith et al., 2023).

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazole derivatives vary widely based on substituent patterns. Key structural analogs include:

Key Observations :

- Halogen Substitution : Chlorine (electron-withdrawing) at the phenyl ring enhances stability and lipophilicity compared to fluorine analogs. The 2,4-dichloro substitution in the target compound provides steric bulk and electronic effects distinct from 2,6-dichloro (e.g., compound in ).

Physical and Spectral Properties

- Melting Points: Target compound: Not explicitly reported in evidence, but analogs with nitro groups (e.g., 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile) exhibit higher melting points (228–229°C, ), likely due to strong intermolecular dipole interactions. Fluorinated analogs (e.g., 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile) may have lower melting points due to reduced molecular symmetry .

- NMR Data: The target compound’s ¹H NMR would resemble analogs like 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile, which shows aromatic protons at δ 7.54–7.90 ppm and NH₂ signals at δ 8.16 ppm . Chlorine substituents typically deshield adjacent protons, shifting aromatic peaks upfield compared to nitro groups.

Biological Activity

5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 58791-83-6) is a pyrazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 267.11 g/mol. The compound features a dichlorophenyl group and a carbonitrile functional group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, the compound has been evaluated for its in vitro efficacy against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound showed significant activity against several bacterial strains, with MIC values reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

- Biofilm Formation: Inhibition of biofilm formation by Staphylococcus aureus was observed, indicating potential applications in treating biofilm-associated infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Insights:

- COX Inhibition: The compound exhibited IC50 values against COX-2 that were comparable to established anti-inflammatory drugs like celecoxib . Specifically, certain derivatives showed IC50 values as low as 0.04 μmol.

- Mechanism of Action: Studies suggest that the compound may reduce the expression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels .

Anticancer Activity

The anticancer potential of this pyrazole derivative has also been explored extensively. Various studies have reported its effects on different cancer cell lines.

Highlights:

- Cell Proliferation Inhibition: The compound demonstrated significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages exceeding 54% .

- Mechanistic Studies: Docking simulations revealed that the compound interacts with tubulin, suggesting it may act by disrupting microtubule dynamics, which is critical for cancer cell proliferation .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL; effective against biofilm formation |

| Anti-inflammatory | COX-2 IC50 values around 0.04 μmol; reduces iNOS and COX-2 expression |

| Anticancer | Significant growth inhibition in HepG2 and HeLa cells; tubulin interaction |

Q & A

Q. What are the common synthetic methodologies for preparing 5-amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

The compound is synthesized via cyclization, formylation, oxidation, and acylation steps. A typical route involves reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) under basic conditions (e.g., lithium hydroxide monohydrate) at 343 K for 4.5 hours. Precipitation with water yields the product, which can be recrystallized from ethanol:acetone (1:1) for structural analysis .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | LiOH·H₂O, DMSO, 343 K | ~74% |

| Purification | Ethanol:acetone (1:1) | - |

Q. How is the structural conformation of this pyrazole derivative validated?

X-ray crystallography is the gold standard. For example, the dihedral angle between the dichlorophenyl and pyrazole rings (74.03°) and intramolecular N–H⋯O hydrogen bonding confirm the folded molecular conformation. Intermolecular C–H⋯O and N–H⋯N interactions stabilize the crystal packing .

Structural Parameters

| Parameter | Value |

|---|---|

| Dihedral angle (benzene rings) | 74.03° |

| Intramolecular H-bond (N–H⋯O) | 2.08 Å |

| Intermolecular H-bond (C–H⋯N) | 2.34 Å |

Q. What spectroscopic techniques are used for characterization?

- ¹H NMR : Peaks for aromatic protons (δ 6.09–7.59 ppm), NH₂ (δ 9.67 ppm), and methyl groups (δ 2.54 ppm) .

- IR : Stretching vibrations for CN (2296 cm⁻¹), aromatic C=C (1616 cm⁻¹), and NH (3237 cm⁻¹) .

- Melting Point : 228–229°C (lit. 229–230°C) .

Advanced Research Questions

Q. How can conflicting data on pharmacological activity be resolved for pyrazole derivatives?

Contradictions in activity (e.g., adenosine receptor antagonism vs. antimicrobial effects) may arise from substituent-dependent electronic effects. Computational modeling (e.g., docking studies) combined with in vitro assays can clarify structure-activity relationships. For example, electron-withdrawing groups (e.g., Cl, CN) enhance receptor binding, while electron-donating groups (e.g., NH₂) may favor microbial target interactions .

Q. What strategies optimize the cyclization step in pyrazole synthesis?

Catalyst screening (e.g., guar gum biocatalyst vs. conventional acids) improves reaction efficiency. Guar gum reduces reaction time and enhances regioselectivity, as evidenced by higher yields (85–92%) in similar pyrazole syntheses .

Catalyst Comparison

| Catalyst | Reaction Time | Yield |

|---|---|---|

| Guar gum | 2–3 hours | 90% |

| H₂SO₄ | 6–8 hours | 75% |

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Steric hindrance from the 2,4-dichlorophenyl group limits nucleophilic substitution at the pyrazole C-4 position. However, the electron-deficient nitrile group facilitates Ullmann-type couplings. For example, Pd-mediated coupling with aryl boronic acids proceeds at 80°C in DMF with K₂CO₃ as a base .

Q. What methods address discrepancies in crystallographic vs. computational structural predictions?

Refinement using high-resolution X-ray data (e.g., R factor < 0.04) resolves ambiguities. For instance, computational models may underestimate dihedral angles due to neglected weak interactions (e.g., C–H⋯Cl), which are critical in stabilizing the observed conformation .

Methodological Guidance

- Handling and Storage : Store under inert atmosphere (N₂/Ar) at room temperature to prevent decomposition. Avoid prolonged light exposure due to the nitrile group’s photosensitivity .

- Analytical Workflow :

- Synthesize and purify via column chromatography (silica gel, ethyl acetate/hexane).

- Validate purity by HPLC (C18 column, MeOH:H₂O = 70:30).

- Confirm structure via SC-XRD and 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.